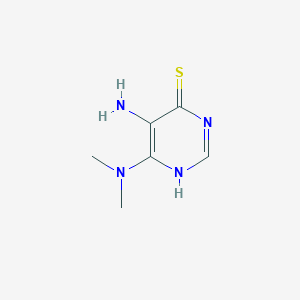

5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione

Description

Properties

CAS No. |

54660-15-0 |

|---|---|

Molecular Formula |

C6H10N4S |

Molecular Weight |

170.24 g/mol |

IUPAC Name |

5-amino-6-(dimethylamino)-1H-pyrimidine-4-thione |

InChI |

InChI=1S/C6H10N4S/c1-10(2)5-4(7)6(11)9-3-8-5/h3H,7H2,1-2H3,(H,8,9,11) |

InChI Key |

BFFAFUVFTUDGTQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C(=S)N=CN1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-6-chloropyrimidine-4-thione with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antiviral, antimicrobial, and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The pyrimidine-thione core is common among analogs, but substituent variations significantly alter physicochemical and biological properties. Key compounds are compared below:

Physicochemical Properties

- Electronic Effects: The dimethylamino group in the target compound is strongly electron-donating, increasing nucleophilicity at the thione sulfur compared to hydroxy or methyl substituents in analogs like 5-hydroxy-2-methylpyrimidine-4(1H)-thione .

- Solubility: Hydroxy and amino substituents (e.g., in 6-amino-5-hydroxy-4(3H)-pyrimidinone, C₄H₅N₃O₂) enhance water solubility, whereas lipophilic groups like acetyl or methoxyphenyl (e.g., in dihydropyrimidine-thiones) improve membrane permeability .

Q & A

Q. What are the established synthetic routes for 5-Amino-6-(dimethylamino)pyrimidine-4(1H)-thione, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions involving acetylacetone aldehyde and cyanoethyl thioacetate in the presence of N-methylmorpholine, followed by alkylation to introduce substituents . Key variables include solvent choice (e.g., ethanol or DMF), temperature (often 60–80°C), and catalysts like potassium carbonate for alkylation steps . Yields typically range from 58% to 89%, depending on substituent steric effects and purification methods .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- IR spectroscopy identifies thione (C=S) stretches near 1200–1250 cm⁻¹ and amine (N-H) bands at 3300–3500 cm⁻¹ .

- NMR (¹H and ¹³C) resolves dimethylamino protons (δ ~2.8–3.2 ppm) and pyrimidine ring protons (δ 6.5–8.5 ppm) .

- X-ray crystallography (e.g., monoclinic space group P2₁/m) provides bond lengths and angles, confirming tautomeric forms (e.g., thione vs. thiol) .

Q. How is the antimicrobial activity of derivatives assessed in preliminary studies?

Derivatives are screened against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria using agar diffusion or microdilution assays. Minimum inhibitory concentrations (MICs) are reported, with active compounds showing MICs ≤25 µg/mL. Substituents like thiazole or oxadiazole rings enhance activity by improving membrane penetration .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in hydrazinolysis or alkylation reactions?

Hydrazinolysis proceeds via nucleophilic attack at the thione sulfur, forming intermediates like 4-amino-5-hydrazino-1,2,4-triazole-3-thiol. Reductive pathways (NO → NH₂ → H) are proposed for nitroso derivatives . Alkylation selectivity (N- vs. S-alkylation) depends on solvent polarity and base strength, with DMF/K₂CO₃ favoring N-alkylation .

Q. How can structural modifications optimize dihydrofolate reductase (DHFR) inhibition?

Introducing electron-withdrawing groups (e.g., 4-chlorophenyl) at the 6-position enhances DHFR binding affinity. Computational docking (e.g., AutoDock Vina) identifies hydrophobic interactions with Phe31 and hydrogen bonds with Thr121. In vitro IC₅₀ values correlate with substituent Hammett constants (σ > 0.5 improves activity) .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies may arise from assay variability (e.g., serum content in media) or tautomerism (thione vs. thiol forms). Strategies include:

- Control experiments under standardized conditions (pH 7.4, 37°C).

- Tautomer analysis via X-ray crystallography or DFT calculations to confirm dominant forms .

- Structure-activity relationship (SAR) studies isolating substituent effects .

Methodological Considerations

Q. How are synthetic intermediates validated for purity in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.